![molecular formula C24H20N4O3S B2579627 6-苄基-3-(3-(噻唑-5-基甲氧基)苯基)-3,4-二氢吡啶并[4,3-d]嘧啶-2,7(1H,6H)-二酮 CAS No. 2104030-82-0](/img/structure/B2579627.png)

6-苄基-3-(3-(噻唑-5-基甲氧基)苯基)-3,4-二氢吡啶并[4,3-d]嘧啶-2,7(1H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

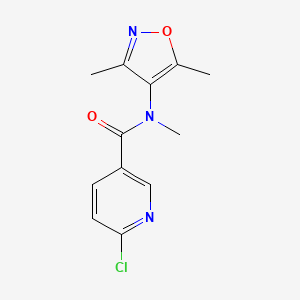

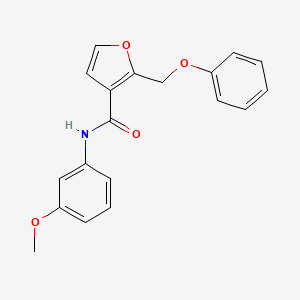

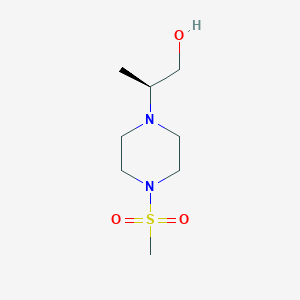

6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.

BenchChem offers high-quality 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

Brr2-IN-3 作为一种抗癌剂显示出前景。其作用机制涉及通过靶向剪接体,特别是 Brr2 解旋酶来抑制 RNA 剪接。通过破坏剪接,它会干扰癌细胞的生长和存活。 研究人员正在研究其在治疗各种癌症(包括白血病、乳腺癌和肺癌)中的潜力 .

抗病毒特性

Brr2-IN-3 通过干扰病毒 RNA 剪接来表现出抗病毒活性。它可能抑制 RNA 病毒(如流感病毒和 HIV)的复制。 科学家正在探索将其用作新型抗病毒药物候选物 .

神经退行性疾病

剪接体功能障碍与阿尔茨海默病和帕金森病等神经退行性疾病有关。Brr2-IN-3 调节 RNA 剪接的能力使其成为治疗这些疾病的潜在治疗剂。 研究人员正在研究其对与神经退行性变相关的异常剪接事件的影响 .

抗菌应用

Brr2-IN-3 衍生物已证明对革兰氏阳性和革兰氏阴性细菌具有抗菌活性。通过靶向细菌 RNA 剪接,它们会破坏重要的细胞过程。 这些化合物可能在对抗抗生素耐药菌株方面具有价值 .

抗炎作用

Brr2-IN-3 可能通过影响与促炎细胞因子相关的剪接事件来抑制炎症。 研究人员正在研究其作为治疗类风湿性关节炎和炎症性肠病等疾病的抗炎剂的潜力 .

表观遗传调控

Brr2-IN-3 对 RNA 剪接的影响扩展到表观遗传调控。它影响选择性剪接模式,这会影响基因表达。 科学家正在探索其在表观遗传修饰和基因调控中的作用 .

总之,Brr2-IN-3 是一种用途广泛的化合物,其应用涵盖癌症治疗、抗病毒策略、神经退行性疾病治疗、抗菌干预、抗炎方法和表观遗传研究。 其独特的特性使其成为进一步研究和药物开发的令人兴奋的靶标 . 🌟

如需更详细的信息,您可以参考以下链接的原始研究文章:

作用机制

Target of Action

The primary target of the compound 6-Benzyl-3-(3-(thiazol-5-ylmethoxy)phenyl)-3,4-dihydropyrido[4,3-d]pyrimidine-2,7(1H,6H)-dione, also known as Brr2-IN-3, is the Brr2 protein . Brr2 is a DExD/H-box RNA helicase that is responsible for U4/U6 unwinding, a critical step in spliceosomal activation . Brr2 is a large protein that consists of an N-terminal domain with unknown function and two Hel308-like modules that are responsible for RNA unwinding .

Mode of Action

Brr2-IN-3 interacts with its target, the Brr2 protein, to influence its function in the spliceosome . . The interaction of Brr2-IN-3 with Brr2 could potentially influence this unwinding process, thereby affecting spliceosomal activation.

Biochemical Pathways

The action of Brr2-IN-3 affects the splicing pathway in cells . Splicing is a critical process in gene expression where introns are removed from pre-mRNA and exons are joined together to form mature mRNA. Brr2 plays a key role in this process by unwinding U4/U6 during spliceosomal activation . By interacting with Brr2, Brr2-IN-3 can potentially influence the splicing process and thus the overall gene expression within the cell.

Result of Action

The result of Brr2-IN-3’s action on Brr2 can lead to changes in the splicing process and thus gene expression within the cell . This could potentially have a variety of downstream effects depending on the specific genes affected. For example, if genes involved in cell cycle regulation are affected, this could influence cell proliferation and potentially have implications in diseases such as cancer.

生化分析

Biochemical Properties

Brr2-IN-3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of Brr2-IN-3 is the RNA helicase Brr2, which is involved in the unwinding of U4/U6 RNA duplexes during spliceosomal activation . Brr2-IN-3 binds to Brr2 and inhibits its helicase activity, thereby affecting the splicing process. Additionally, Brr2-IN-3 may interact with other spliceosomal proteins, such as Prp8 and Prp31, influencing the assembly and activation of the spliceosome .

Cellular Effects

Brr2-IN-3 has been shown to impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the activity of Brr2, Brr2-IN-3 disrupts the normal splicing of pre-mRNA, leading to alterations in gene expression patterns . This can affect cell function and viability, as proper splicing is essential for the production of functional proteins. Furthermore, Brr2-IN-3 may influence cell signaling pathways by modulating the expression of genes involved in these pathways, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of Brr2-IN-3 involves its binding to the RNA helicase Brr2, leading to the inhibition of its helicase activity . This inhibition prevents the unwinding of U4/U6 RNA duplexes, a critical step in spliceosomal activation. As a result, the spliceosome cannot proceed to the catalytically active state, leading to defects in pre-mRNA splicing. Brr2-IN-3 may also interact with other spliceosomal components, such as Prp8 and Prp31, further influencing the splicing process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Brr2-IN-3 have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to Brr2-IN-3 can lead to sustained inhibition of Brr2 activity, resulting in persistent defects in pre-mRNA splicing . Additionally, the degradation of Brr2-IN-3 over time may reduce its efficacy, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of Brr2-IN-3 vary with different dosages in animal models. At lower doses, Brr2-IN-3 may selectively inhibit Brr2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, potentially due to off-target interactions or excessive inhibition of Brr2. Studies have identified threshold effects, where a certain dosage is required to achieve the desired inhibition of Brr2 activity, while higher doses may lead to adverse effects on cellular function and viability.

Metabolic Pathways

Brr2-IN-3 is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s inhibition of Brr2 affects the splicing of pre-mRNA, which can influence the expression of genes involved in metabolic processes . Additionally, Brr2-IN-3 may interact with other enzymes and cofactors, modulating metabolic flux and metabolite levels. Understanding these interactions can provide insights into the broader metabolic effects of Brr2-IN-3.

Transport and Distribution

The transport and distribution of Brr2-IN-3 within cells and tissues are critical factors in determining its efficacy and specificity. Brr2-IN-3 may be transported into cells via specific transporters or binding proteins, influencing its localization and accumulation . The compound’s distribution within tissues can affect its ability to reach target sites, such as the spliceosome, and exert its inhibitory effects. Understanding the transport and distribution mechanisms of Brr2-IN-3 can aid in optimizing its use in experimental and therapeutic settings.

Subcellular Localization

Brr2-IN-3’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Brr2-IN-3 may localize to the nucleus, where it can interact with spliceosomal components and inhibit Brr2 activity. The subcellular localization of Brr2-IN-3 can influence its efficacy and specificity, highlighting the importance of understanding these factors in its biochemical analysis.

属性

IUPAC Name |

6-benzyl-3-[3-(1,3-thiazol-5-ylmethoxy)phenyl]-1,4-dihydropyrido[4,3-d]pyrimidine-2,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c29-23-10-22-18(13-27(23)12-17-5-2-1-3-6-17)14-28(24(30)26-22)19-7-4-8-20(9-19)31-15-21-11-25-16-32-21/h1-11,13,16H,12,14-15H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWVULNDIBAUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN(C(=O)C=C2NC(=O)N1C3=CC(=CC=C3)OCC4=CN=CS4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

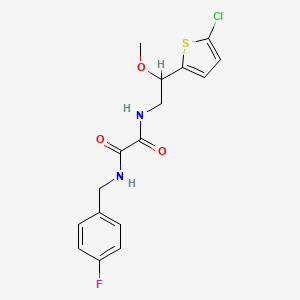

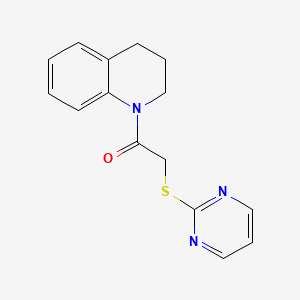

![2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2579547.png)

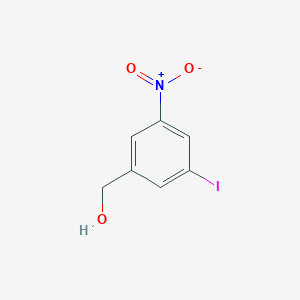

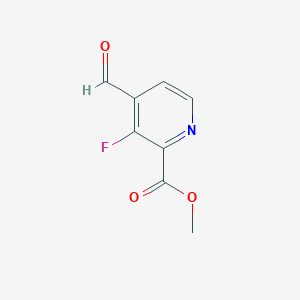

![N-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2579553.png)

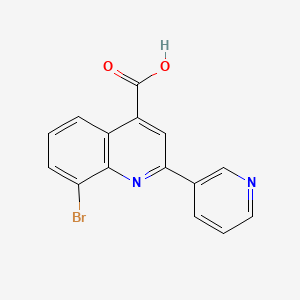

![3-(Dimethylamino)-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2579567.png)